![molecular formula C31H32FN3O3 B11025259 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11025259.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone
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Overview
Description
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the quinoline-piperazine intermediate with a fluorophenyl derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products
Oxidation: Oxidized quinoline and piperazine derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific receptors and enzymes, making it a potential candidate for the treatment of diseases such as cancer and psychiatric disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE
- 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-BROMOPHENYL)PIPERAZINO]-1-ETHANONE
Uniqueness
The uniqueness of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE lies in its specific combination of functional groups. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a more potent and durable compound compared to its analogs.
Properties
Molecular Formula |
C31H32FN3O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C31H32FN3O3/c1-22-20-31(2,3)35(30(37)23-9-5-4-6-10-23)27-14-13-24(19-25(22)27)38-21-29(36)34-17-15-33(16-18-34)28-12-8-7-11-26(28)32/h4-14,19-20H,15-18,21H2,1-3H3 |
InChI Key |
MXQVLMMIIBWZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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